2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate
Description
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate is a pyridinium-based organic compound characterized by a methoxy group at the 2-position and a 4-methylbenzoylamino substituent at the 5-position of the pyridinium ring. The compound’s ionic nature (pyridiniumolate) further enhances its solubility in polar solvents, making it a candidate for studying charge-transfer interactions or supramolecular assemblies. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX have historically played a critical role in refining atomic coordinates and validating molecular geometry .
Properties
IUPAC Name |
N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)14(17)15-12-7-8-13(19-2)16(18)9-12/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPKYLADQCQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C[N+](=C(C=C2)OC)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesized analysis based on structural and functional analogs:
Table 1: Comparative Properties of Pyridinium-Based Compounds
| Compound | Substituents | Solubility (Polar Solvents) | Reactivity with Metals | Biological Activity (if studied) |
|---|---|---|---|---|
| 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate | 2-OCH₃, 5-(4-Me-benzoylamino) | High (ionic nature) | Likely strong (N,O donors) | Not reported |
| 1-Methylpyridinium iodide | 1-Me, iodide counterion | Moderate | Weak | Antimicrobial (in vitro studies) |
| 5-Benzoylamino-2-hydroxypyridine | 2-OH, 5-benzoylamino | Low | Moderate (O donors) | Anticancer (cell line assays) |
Key Findings:
Ionic vs. Neutral Structures : Unlike neutral pyridine derivatives, the pyridiniumolate structure improves solubility in polar solvents, similar to 1-methylpyridinium iodide, but with additional coordination sites (N and O) for metal binding .
Biological Activity
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate, also known as a pyridinium derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridinium ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
The mechanism of action for this compound is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. Studies suggest that the presence of the pyridinium moiety enhances its interaction with microbial cells, leading to increased permeability and eventual cell lysis.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against various enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of alpha-glucosidase, which plays a crucial role in carbohydrate digestion.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition observed |
| Antimicrobial | Escherichia coli | Inhibition observed |
| Enzyme Inhibition | Alpha-glucosidase | Inhibition observed |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Roopashree et al. (2015), the compound was tested against a panel of bacterial and fungal pathogens. The results indicated that it exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing this compound into a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: Enzyme Interaction Studies
A recent investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibited alpha-glucosidase activity in vitro. This finding suggests its potential application in managing postprandial hyperglycemia in diabetic patients (Kumar et al., 2018).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
